AS-605240

描述

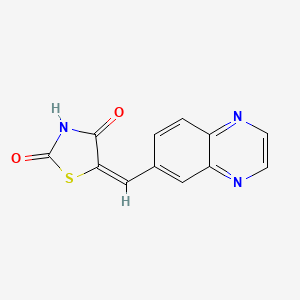

AS-605240 is an organic compound belonging to the class of quinoxalines. These compounds contain a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring

准备方法

The synthesis of AS-605240 typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione. One common method includes the condensation of quinoxaline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

AS-605240 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

AS-605240 is a selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor with a potential therapeutic role in various diseases, including autoimmune conditions, neurodegenerative disorders, and cancer . PI3Kγ is a lipid kinase that participates in intracellular signaling pathways and regulates various cellular functions, including cell growth, survival, differentiation, and motility .

Alzheimer's Disease

AS605240 has shown promise in attenuating sporadic Alzheimer's disease (AD) features in rats . In a study using an intra-cerebroventricular-streptozotocin (ICV-STZ)-induced rat model of sporadic AD, AS605240 improved cognitive impairment and attenuated altered antioxidative-related parameters . The study found that AS605240 dose-dependently improved ICV-STZ-induced cognitive impairment and restored the increased amyloid-beta (Aβ) protein expression levels in brain tissue . These findings suggest that AS605240 may be a potential therapeutic agent in treating and managing sporadic AD .

Study Details:

- Model: ICV-STZ-induced rat model of sporadic AD

- Dosage: 5, 10, and 15 mg/kg orally, 1 hour before ICV-STZ on day 1 and continued once daily for four weeks

- Parameters Measured: Behavioral parameters (passive avoidance and Morris water maze), antioxidative defense parameters, and amyloid-beta (Aβ) protein expression

- Results: AS605240 significantly improved cognitive impairment, attenuated altered antioxidative-related parameters, and restored Aβ protein expression levels

Autoimmune Diseases

AS605240 has demonstrated effectiveness in preventing and reversing autoimmune diabetes in non-obese diabetic (NOD) mice . It suppresses T-cell activation and the production of inflammatory cytokines by autoreactive T cells in vitro and in vivo . Additionally, AS605240 has shown potential in treating rheumatoid arthritis by attenuating joint inflammation progression in lymphocyte-dependent and independent mouse models .

Key Findings:

- Autoimmune Diabetes: AS605240 prevented and reversed autoimmune diabetes in NOD mice .

- T-cell Suppression: The compound suppressed T-cell activation and the production of inflammatory cytokines by autoreactive T cells .

- Rheumatoid Arthritis: AS605240 attenuated joint inflammation progression in rheumatoid arthritis mouse models .

Cancer Research

AS605240 has demonstrated a prominent role in regulating neuroblastoma tumors . While the specific mechanisms are not detailed in the provided texts, the mention of its role in neuroblastoma suggests it may influence tumor growth or progression .

Other Applications

AS605240 has also been investigated for its effects in various other conditions:

- Pulmonary Fibrosis: It prevented bleomycin-induced pulmonary fibrosis in mice .

- Hepatic Injury: AS605240 ameliorated concanavalin A-induced hepatic injury in mice .

- Colitis: It ameliorated dextran sodium sulfate-induced colitis in mice .

- Cardiac Fibrosis: AS605240 prevented isoproterenol-induced hypertrophy and cardiac fibrosis .

- Glomerulonephritis: It blocked glomerulonephritis in experimental animal models .

- Osteoporosis: this compound blunts osteoporosis by inhibiting bone resorption .

Effects of PI3Kγ Inhibition Using this compound in Acute Myocardial Infarction

This compound is also used to study the effects of PI3Kγ Inhibition in Acute Myocardial Infarction .

作用机制

The mechanism of action of AS-605240 involves its interaction with specific molecular targets. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a key role in cell growth, survival, and proliferation . By inhibiting PI3K, this compound can disrupt signaling pathways involved in cancer cell growth. Additionally, it inhibits amine oxidase, which is involved in the metabolism of neurotransmitters .

相似化合物的比较

AS-605240 can be compared with other similar compounds such as:

Thiazolidinediones: These compounds share the thiazolidine-2,4-dione moiety and are known for their antidiabetic properties.

Quinoxalines: Compounds containing the quinoxaline moiety are studied for their antimicrobial and anticancer activities.

The uniqueness of this compound lies in its dual functionality, combining the properties of both quinoxalines and thiazolidinediones, making it a versatile compound for various applications .

生物活性

AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), has garnered significant attention in recent years for its potential therapeutic applications across various inflammatory and neurodegenerative conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in preclinical models, and implications for future therapeutic strategies.

Chemical Profile

- Chemical Name: 5-(6-Quinoxalinylmethylene)-2,4-thiazolidine-2,4-dione

- CAS Number: 648450-29-7

- Purity: ≥98%

- IC50: 8 nM for PI3Kγ

- Selectivity: 30-fold over PI3Kδ and PI3Kβ; 7.5-fold over PI3Kα .

This compound operates primarily by inhibiting PI3Kγ, a key enzyme involved in various signaling pathways that regulate inflammation, cell survival, and metabolism. The inhibition of this kinase has been shown to affect multiple cellular processes:

- Inflammation Modulation: this compound suppresses the production of pro-inflammatory cytokines and mediators, such as IL-1β and TNF-α, through the inhibition of the NF-κB signaling pathway .

- Regulatory T Cell Activity: It enhances the expression of CD25 and FoxP3 in T regulatory cells (Tregs), promoting their functional activity and potentially providing a therapeutic avenue for autoimmune diseases .

1. Rheumatoid Arthritis

In mouse models of rheumatoid arthritis, this compound demonstrated significant efficacy in reducing joint inflammation and damage. It was effective in both lymphocyte-independent and lymphocyte-dependent models, indicating its broad applicability in inflammatory conditions .

2. Colitis Models

This compound was tested in trinitrobenzene sulfonic acid (TNBS)-induced colitis models. The compound significantly reduced colonic injury and inflammation markers, suggesting its potential as a treatment for inflammatory bowel diseases. Key findings include:

- Decreased levels of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF).

- Reduction in neutrophil chemokines such as MIP-2 following treatment with this compound .

3. Alzheimer's Disease

In studies involving intra-cerebroventricular administration of streptozotocin (STZ) to induce sporadic Alzheimer's disease features in rats, this compound showed promise in ameliorating cognitive dysfunction. The treatment resulted in:

- Improved performance on behavioral tests (e.g., Morris water maze).

- Restoration of oxidative stress parameters and reduction in amyloid-beta protein expression .

4. Acute Myocardial Infarction

Research indicated that this compound could mimic the effects seen in PI3Kγ knockout models during acute myocardial infarction, suggesting its role in cardioprotection by modulating inflammatory responses post-injury .

Summary of Key Studies

| Study | Model | Findings |

|---|---|---|

| Rheumatoid Arthritis | Mouse model | Reduced joint inflammation and damage. |

| Colitis | TNBS-induced | Decreased MMP-9, VEGF; reduced IL levels. |

| Alzheimer's Disease | STZ-induced rat model | Improved cognitive function; reduced oxidative stress markers. |

| Myocardial Infarction | Mouse model | Cardioprotection; similar phenotype to PI3Kγ knockout. |

属性

CAS 编号 |

648450-29-7 |

|---|---|

分子式 |

C12H7N3O2S |

分子量 |

257.27 g/mol |

IUPAC 名称 |

5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17) |

InChI 键 |

SQWZFLMPDUSYGV-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |

手性 SMILES |

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3 |

规范 SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione AS 605240 AS-605240 AS605240 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。